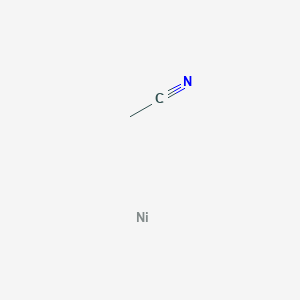

Acetonitrile--nickel (1/1)

Description

BenchChem offers high-quality Acetonitrile--nickel (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile--nickel (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65532-41-4 |

|---|---|

Molecular Formula |

C2H3NNi |

Molecular Weight |

99.75 g/mol |

IUPAC Name |

acetonitrile;nickel |

InChI |

InChI=1S/C2H3N.Ni/c1-2-3;/h1H3; |

InChI Key |

MGQFHPGSIVRIHF-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of N-bound Acetonitrile Nickel Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of N-bound acetonitrile nickel adducts. These complexes are pivotal intermediates in a variety of catalytic processes and serve as valuable precursors for the synthesis of other organometallic nickel compounds. This document outlines detailed experimental protocols and presents key characterization data to facilitate their study and application in research and development.

Synthesis of N-bound Acetonitrile Nickel Adducts

N-bound acetonitrile nickel adducts are typically synthesized by the reaction of a nickel(II) salt with an excess of acetonitrile, which often serves as both the ligand and the solvent. The choice of the nickel precursor and the ancillary ligands dictates the final coordination geometry and reactivity of the complex.

General Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH₃CN)₆₂

A common and versatile starting material is hexakis(acetonitrile)nickel(II) tetrafluoroborate.

Experimental Protocol:

-

Preparation of the Reaction Mixture: Anhydrous nickel(II) tetrafluoroborate is suspended in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous conditions is crucial to prevent the formation of aqua complexes.

-

Reaction: The suspension is stirred at room temperature. The reaction progress is often indicated by a color change. For the synthesis of --INVALID-LINK--₂, the mixture typically turns from a solid suspension to a colored solution.

-

Isolation: The product is isolated by reducing the volume of acetonitrile under vacuum, followed by precipitation with a non-coordinating solvent like diethyl ether or pentane.

-

Purification: The resulting solid is collected by filtration, washed with the precipitating solvent to remove any unreacted starting materials, and dried under vacuum. The product is a crystalline solid.[1]

Synthesis of Pincer-Type Nickel Acetonitrile Complexes

Pincer ligands provide a rigid tridentate coordination environment that enhances the stability of the resulting nickel complexes.

Experimental Protocol:

-

Ligand Exchange Reaction: A common route involves the reaction of a pre-formed nickel pincer complex, such as a halide-containing precursor, with a silver salt (e.g., AgOTf, AgBF₄) in acetonitrile. The silver salt abstracts the halide, creating a vacant coordination site that is subsequently occupied by acetonitrile.

-

Reaction Conditions: The reaction is typically carried out at room temperature in acetonitrile as the solvent.

-

Work-up: The silver halide precipitate is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the desired cationic nickel acetonitrile pincer complex.

Spectroscopic and Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to fully characterize N-bound acetonitrile nickel adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic nickel complexes. For paramagnetic Ni(II) complexes, the signals are often significantly broadened and shifted.

-

¹H NMR: The protons of the coordinated acetonitrile molecule typically exhibit a downfield shift compared to free acetonitrile (δ ≈ 2.0 ppm). In paramagnetic Ni(II) complexes, these signals can be hyperfine shifted over a wide range, from 35 ppm to as low as 0 ppm.[2]

-

¹³C NMR: The nitrile carbon (C≡N) of coordinated acetonitrile is also shifted upon coordination. In one example, the CH₂CN carbon in a nickel complex was observed at -22.4 ppm.[3]

| Compound Type | Acetonitrile Signal | Chemical Shift (ppm) | Reference |

| Paramagnetic Ni(II) Complex | CH₃CN | 35 to 0 | [2] |

| Diamagnetic Ni(0) Complex | CH₂CN | -22.4 | [3] |

Infrared (IR) Spectroscopy

The C≡N stretching frequency in the IR spectrum is a diagnostic tool for confirming the coordination of acetonitrile to a metal center.

-

ν(C≡N) Stretch: Free acetonitrile exhibits a C≡N stretch at approximately 2254 cm⁻¹. Upon coordination to a nickel center, this band shifts to a higher frequency (typically in the range of 2280-2320 cm⁻¹). This blue shift is indicative of the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond.[4]

| Species | ν(C≡N) (cm⁻¹) | Reference |

| Free CH₃CN | ~2254 | |

| N-bound CH₃CN on Ni(II) | 2280 - 2320 | [4] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and coordination geometry of the nickel center. Octahedral Ni(II) complexes typically exhibit characteristic d-d transitions. For instance, the electronic absorption spectra of some octahedral Ni(II) acetonitrile complexes are consistent with this geometry.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

-

Ni-N Bond Lengths: The Ni-N bond distance for N-bound acetonitrile ligands typically falls in the range of 2.05 Å to 2.13 Å for Ni(II) complexes.[2]

-

Coordination Geometry: Acetonitrile adducts of nickel can adopt various geometries, with octahedral being common for Ni(II).

| Complex | Ni-N(acetonitrile) Bond Length (Å) | Coordination Geometry | Reference |

| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | 2.108, 2.052 | Distorted Octahedral | [2] |

| A Ni(II) Pincer Complex | 1.946, 1.948 | Square Planar | [5] |

Reactivity of N-bound Acetonitrile Nickel Adducts

The acetonitrile ligand in these adducts is often labile and can be displaced by other ligands. This reactivity is fundamental to their use as synthetic precursors. More unique reactivity has also been observed.

-

Ligand Displacement: Acetonitrile can be readily displaced by other donor ligands, which is a common strategy for synthesizing a wide range of nickel complexes.

-

C-H Activation: In a notable example, an N-bound acetonitrile ligand on a nickel center was shown to undergo C-H activation, leading to the formation of a C-bound cyanomethyl ligand.[6]

-

Insertion Reactions: The insertion of the acetonitrile ligand into a nickel-carbon bond has been reported, leading to the formation of new C-N bonds.

Visualizing Workflows and Structures

General Structure of an N-bound Acetonitrile Nickel Adduct

Caption: A generalized coordination sphere of a nickel center with an N-bound acetonitrile ligand.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the synthesis and characterization of nickel-acetonitrile adducts.

Reactivity Pathways

Caption: Key reactivity pathways for N-bound acetonitrile nickel adducts.

References

- 1. rsc.org [rsc.org]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. rsc.org [rsc.org]

- 4. redalyc.org [redalyc.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetonitrile Coordination Chemistry with Nickel Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of acetonitrile with nickel salts. Acetonitrile is a versatile solvent and ligand in coordination chemistry, and its complexes with nickel salts are important precursors and catalysts in a wide range of chemical transformations. This guide covers the synthesis, structure, spectroscopic properties, and reactivity of these complexes, with a focus on their applications in research and development.

Synthesis of Nickel-Acetonitrile Complexes

Nickel(II) salts readily react with acetonitrile to form coordination complexes. The most common of these is the hexakis(acetonitrile)nickel(II) cation, [Ni(CH3CN)6]^2+, which is typically isolated with non-coordinating anions such as tetrafluoroborate (BF4-) or perchlorate (ClO4-). These complexes serve as convenient starting materials for the synthesis of other nickel compounds due to the labile nature of the coordinated acetonitrile ligands.

Experimental Protocol: Synthesis of Hexakis(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH3CN)62

This protocol is adapted from the established literature procedure by Hathaway and Tomlinson.

Materials:

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O)

-

Acetonitrile (CH3CN), freshly distilled and dried

-

2,2-Dimethoxypropane

-

Diethyl ether, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) tetrafluoroborate hexahydrate in a minimal amount of acetonitrile.

-

To this solution, add an excess of 2,2-dimethoxypropane to act as a dehydrating agent. The reaction of 2,2-dimethoxypropane with water produces acetone and methanol, which can be removed under vacuum.

-

Stir the mixture at room temperature for 2-3 hours.

-

Remove the solvent and volatile byproducts under reduced pressure.

-

Recrystallize the resulting solid from hot acetonitrile.

-

Cool the solution to room temperature and then to 0°C to induce crystallization.

-

Isolate the resulting pale blue crystals by filtration, wash with a small amount of cold acetonitrile, and then with anhydrous diethyl ether.

-

Dry the product under vacuum.

Characterization:

The identity and purity of the complex can be confirmed by elemental analysis, infrared spectroscopy, and UV-Visible spectroscopy.

Structure and Bonding

The coordination of acetonitrile to a nickel(II) center typically occurs through the nitrogen atom of the nitrile group. In the case of [Ni(CH3CN)6]^2+, the nickel ion is in a +2 oxidation state and is surrounded by six acetonitrile ligands in an octahedral geometry.

Below is a conceptual diagram illustrating the coordination of acetonitrile to a nickel(II) ion.

Figure 1: Coordination of six acetonitrile molecules to a central Nickel(II) ion.

Crystallographic Data

The crystal structure of --INVALID-LINK--2 confirms the octahedral coordination geometry around the nickel center. The Ni-N bond lengths are typically in the range of 2.06 - 2.08 Å.

| Parameter | --INVALID-LINK--2 |

| Crystal System | Trigonal |

| Space Group | P-31c |

| a (Å) | 10.957(2) |

| c (Å) | 11.234(3) |

| Ni-N Bond Length (Å) | 2.067(4) |

| N-C Bond Length (Å) | 1.130(6) |

| C-C Bond Length (Å) | 1.458(8) |

| Ni-N-C Angle (°) | 173.9(4) |

Data is illustrative and based on typical reported values.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of nickel-acetonitrile complexes.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of acetonitrile complexes is the C≡N stretching vibration. Upon coordination to a metal ion like Ni(II), the C≡N stretching frequency typically shifts to a higher wavenumber compared to free acetonitrile (2254 cm⁻¹). This shift is indicative of the σ-donation from the nitrogen lone pair to the metal center, which strengthens the C≡N bond.

| Compound | ν(C≡N) (cm⁻¹) |

| Free CH3CN | 2254 |

| --INVALID-LINK--2 | ~2280 - 2320 |

| --INVALID-LINK--2 | 2257, 2287[1] |

pdto = 1,8-bis(2-pyridyl)-3,6-dithioctane

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of octahedral Ni(II) complexes, such as [Ni(CH3CN)6]^2+, are characterized by three spin-allowed d-d transitions. These transitions are typically weak due to their Laporte-forbidden nature.

| Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ³A₂g → ³T₂g | ~1075 | ~8 |

| ³A₂g → ³T₁g(F) | ~670 | ~5 |

| ³A₂g → ³T₁g(P) | ~395 | ~10 |

Values are approximate for [Ni(CH3CN)6]^2+ in a non-coordinating solvent.

Reactivity and Applications

Nickel-acetonitrile complexes are valuable precursors in synthetic and catalytic chemistry due to the lability of the acetonitrile ligands, which can be easily displaced by other ligands.

Ligand Substitution Reactions

The acetonitrile ligands in [Ni(CH3CN)6]^2+ can be readily substituted by a wide variety of other ligands, such as phosphines, amines, and halides, to generate a diverse range of nickel complexes. This makes it a versatile starting material in nickel chemistry.

Figure 2: General ligand substitution reaction of hexakis(acetonitrile)nickel(II).

Catalysis

Nickel-acetonitrile complexes are employed as catalysts or catalyst precursors in numerous organic transformations.

-

C-H Activation: Nickel complexes can activate the C-H bond of acetonitrile itself, leading to the formation of a cyanomethyl ligand.[2] This reactivity is of interest for the development of novel C-C bond-forming reactions.

-

Cyanomethylation: Nickel-catalyzed cyanomethylation reactions utilize acetonitrile as a source of the •CH2CN radical for the formation of nitrile-containing compounds.

-

Olefin Dimerization and Polymerization: Acetonitrile is often used as a labile ligand in nickel-based catalysts for the dimerization and polymerization of olefins.[3] The facile dissociation of acetonitrile allows for the coordination of the olefin substrate to the nickel center, which is a key step in the catalytic cycle.

-

Cross-Coupling Reactions: Nickel complexes, often generated in situ from nickel salts in acetonitrile, are powerful catalysts for a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.

The following diagram illustrates a simplified catalytic cycle for a generic nickel-catalyzed cross-coupling reaction where a nickel-acetonitrile complex can act as a precursor.

Figure 3: Simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction.

Thermodynamic Stability

Conclusion

The coordination chemistry of acetonitrile with nickel salts is a rich and diverse field with significant implications for synthetic and catalytic chemistry. The readily available and versatile hexakis(acetonitrile)nickel(II) complexes serve as excellent starting materials for a wide array of nickel compounds. Their application as catalysts in important organic transformations underscores their importance in academic and industrial research, including in the development of new synthetic methodologies for drug discovery and development. A thorough understanding of their synthesis, structure, and reactivity is crucial for harnessing their full potential.

References

An In-depth Technical Guide to the Formation Mechanism of Cyanomethyl Nickel Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core formation mechanisms of cyanomethyl nickel complexes, crucial intermediates in a variety of catalytic transformations. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and application of these versatile organometallic species.

Core Formation Mechanisms

The synthesis of cyanomethyl nickel complexes can be achieved through several distinct mechanistic pathways. The choice of nickel precursor, ligands, and reaction conditions dictates the operative mechanism. The three primary pathways are:

-

Deprotonation of Acetonitrile by a Nickel-Bound Base or External Base: This is a widely employed method that involves the reaction of a nickel(II) precursor with a base in acetonitrile. A key insight into this mechanism is the role of an intermediate nickel hydroxo complex. Rather than direct deprotonation of a coordinated acetonitrile molecule, a hydroxide ligand on the nickel center is displaced by a cyanomethyl anion generated in solution.

-

Direct C-H Activation of Coordinated Acetonitrile: In certain ligand environments, a nickel center can directly activate the C-H bond of a coordinated acetonitrile ligand. This process often involves a "ligand flip," where the coordination of the acetonitrile molecule changes from the nitrogen atom to the carbon atom, forming the cyanomethyl ligand.

-

Oxidative Addition of Acetonitrile to a Nickel(0) Center: A low-valent nickel(0) complex can undergo oxidative addition with acetonitrile. This can proceed through either C-H or C-CN bond cleavage. Theoretical and experimental studies have shown that the nature of the ancillary ligands on the nickel center and the reaction conditions can influence which bond is cleaved.

A related, though less common, pathway involves the migratory insertion of acetonitrile into a pre-existing nickel-carbon bond. This reaction demonstrates the reactivity of the nitrile group with nickel complexes and can lead to the formation of imine-type ligands.

Experimental Protocols

Detailed methodologies for the key synthetic routes to cyanomethyl nickel complexes are provided below.

Formation from a Nickel(II) Halide and a Base

This protocol is adapted from the synthesis of a triazolylidene nickel(II) cyanomethyl complex.[1]

Synthesis of a (Triazolylidene)nickel(II) Cyanomethyl Complex:

-

Starting Materials: A cationic nickel(II) chloride complex bearing a pyridine-bridged 1,2,3-triazolylidene ligand and potassium phosphate (K₃PO₄).

-

Reaction Setup: To an acetonitrile solution of the nickel(II) chloride complex, add an excess (e.g., 12 equivalents) of K₃PO₄.

-

Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours.

-

Work-up and Isolation: After the reaction is complete, the cyanomethyl complex is extracted with THF. Recrystallization from a THF/hexane mixture at -30 °C affords the purified product.

Direct C-H Activation of Coordinated Acetonitrile

This protocol describes the conversion of an N-bound acetonitrile nickel complex to a C-bound cyanomethyl complex.[2][3][4]

Synthesis of a Cyanomethyl Nickel Complex via C-H Activation:

-

Starting Material: An N-bound acetonitrile-nickel complex, for example, one supported by an N-heterocyclic carbene (NHC) ligand.

-

Base Treatment: Treat the starting complex with a suitable base, such as potassium tert-butoxide.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent at room temperature.

-

Mechanism: The base facilitates the formal deprotonation of the coordinated acetonitrile ligand, which then undergoes a rearrangement or "flip" to form the C-bound cyanomethyl ligand.

-

Isolation: The resulting cyanomethyl nickel complex can be isolated and purified using standard techniques such as crystallization.

Oxidative Addition of Acetonitrile to Nickel(0)

This protocol is based on studies of the reaction of zerovalent nickel complexes with nitriles.[5][6]

Formation of a Cyanomethyl Nickel Complex via Oxidative Addition:

-

Nickel(0) Precursor: A Ni(0) complex stabilized by phosphine ligands, such as [Ni(dippe)H]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane), is a suitable starting material.

-

Reaction with Acetonitrile: The reaction is carried out in a solvent such as THF. The Ni(0) fragment, [(dippe)Ni], is generated in situ.

-

Reaction Pathway: The reaction proceeds through an initial η²-coordination of the nitrile to the nickel center. Subsequently, either C-H or C-CN bond activation can occur.

-

Product Formation: Depending on the conditions and subsequent reaction steps, this can lead to the formation of a cyanomethyl nickel complex, such as [Ni(dippe)(CH₂CN)Cl] upon reaction with a chloride source.

Quantitative Data

The following tables summarize key quantitative data from the literature, including reaction yields and important spectroscopic and structural parameters.

Table 1: Reaction Yields for the Formation of Cyanomethyl Nickel Complexes

| Precursor | Method | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (Triazolylidene)Ni(II)-Cl | Deprotonation/Anion Exchange | K₃PO₄ | Acetonitrile | 80 | 8 | 72 | [1] |

| [(NCOP)Ni(OtBu)] | C-H Activation/Aldehyde Insertion | None | Acetonitrile | RT | 24 | Good | [7] |

| --INVALID-LINK--₂ | Oxidative Addition/Reductive Cyanation | Si-Me₄-DHP | Acetonitrile | - | - | - | |

| NiBr₂(DME) | Cyanation of Phenol Derivatives | Zn(CN)₂, DMAP | - | 50-100 | - | Good | [3] |

Table 2: Spectroscopic Data for Representative Cyanomethyl Nickel Complexes

| Complex | ¹H NMR (δ, ppm, -CH₂CN) | ¹³C NMR (δ, ppm, -CH₂CN) | IR (ν, cm⁻¹, C≡N) | Reference |

| (Triazolylidene)Ni(II)-CH₂CN | ~1.0-2.0 (typical range) | Not reported | Not reported | |

| [(dippe)Ni(CH₂CN)Cl] | Not reported | Not reported | Not reported | |

| [(PCP)Ni(CH₂CN)] | Not reported | Not reported | Not reported | |

| General Range for M-CH₂CN | 0.5 - 2.5 | -20 to 10 | ~2100 - 2200 | General |

Table 3: X-ray Crystallographic Data for a Representative Cyanomethyl Nickel Complex

| Complex | Ni-C Bond Length (Å) | C-C Bond Length (Å) | C-N Bond Length (Å) | Ni-C-C Angle (°) | C-C-N Angle (°) | Reference |

| (NHC)Ni(allyl)(CH₂CN) | ~1.95 | ~1.45 | ~1.15 | ~110 | ~178 | [2] |

| [Ni(DMPT)(H₂O)₃]²⁺ (related Ni-N complex) | - | - | - | - | - | [8] |

Mechanistic Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanistic pathways for the formation of cyanomethyl nickel complexes.

Formation via Nickel Hydroxo Intermediate

Caption: Formation of a cyanomethyl nickel complex via a nickel hydroxo intermediate.

Direct C-H Activation and Ligand Flip

Caption: C-H activation of coordinated acetonitrile followed by a ligand flip.

Oxidative Addition to Nickel(0)

Caption: Oxidative addition of acetonitrile to a Ni(0) center.

Migratory Insertion of Acetonitrile

Caption: Migratory insertion of acetonitrile into a Nickel-Aryl bond.

Conclusion

The formation of cyanomethyl nickel complexes is a rich area of organometallic chemistry with significant implications for catalysis. Understanding the distinct mechanistic pathways—deprotonation via a hydroxo intermediate, direct C-H activation, and oxidative addition—provides a powerful toolkit for the rational design of catalysts and synthetic routes. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers aiming to harness the reactivity of these important intermediates in their own work. Further exploration into the subtle interplay of ligands and reaction conditions will undoubtedly continue to expand the synthetic utility of cyanomethyl nickel complexes.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-H activation of acetonitrile at nickel: ligand flip and conversion of N-bound acetonitrile into a C-bound cyanomethyl ligand. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Electronic Structure of Acetonitrile-Nickel(I/II) Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile-nickel complexes play a pivotal role in a diverse array of chemical transformations, from organic synthesis to catalysis. The accessibility of multiple oxidation states, primarily Ni(I) and Ni(II), and the lability of the acetonitrile ligand, make these compounds versatile synthons and active catalytic intermediates. A thorough understanding of their electronic structure is paramount for designing novel catalysts, predicting reaction outcomes, and elucidating complex reaction mechanisms. This guide provides a comprehensive overview of the electronic structure of acetonitrile-nickel(I/II) compounds, integrating experimental data and theoretical insights.

Electronic Configuration and Bonding

The electronic configuration of nickel is [Ar] 3d⁸ 4s². In its +1 and +2 oxidation states, it adopts d⁹ and d⁸ configurations, respectively. The bonding in acetonitrile-nickel complexes is primarily governed by the interaction between the nickel d-orbitals and the frontier orbitals of the acetonitrile ligand. Acetonitrile (CH₃CN) is a weakly basic ligand that coordinates to the metal center through the lone pair on the nitrogen atom. This σ-donation from the nitrogen lone pair to a vacant d-orbital on the nickel atom is the primary bonding interaction.[1]

In addition to σ-donation, π-backbonding can occur, where electron density from filled d-orbitals on the nickel is donated into the empty π* orbitals of the C≡N bond. This back-donation is more significant in lower oxidation states like Ni(I) and with electron-donating ancillary ligands, which increase the electron density on the nickel center. The extent of this π-interaction influences the C≡N bond strength and can be probed by infrared (IR) spectroscopy.

In some instances, particularly with low-valent nickel such as Ni(0), acetonitrile can act as an η²-ligand, binding to the metal through the C≡N π-system.[2] This bonding mode is often an intermediate in reactions involving the activation of the nitrile bond.[2][3]

Acetonitrile-Nickel(II) Compounds

Nickel(II) (d⁸) complexes are the most common and stable. In the presence of acetonitrile, Ni(II) typically forms octahedral complexes, such as the well-characterized hexakis(acetonitrile)nickel(II) cation, [Ni(CH₃CN)₆]²⁺.[2][4] These complexes are typically paramagnetic with two unpaired electrons.

Spectroscopic and Structural Data

The electronic and geometric structures of Ni(II)-acetonitrile complexes have been extensively studied using various spectroscopic and crystallographic techniques.

| Parameter | Value | Technique | Compound | Reference |

| Ni²⁺−N Distance | 2.07 Å | X-ray Absorption Spectroscopy | Ni²⁺ in acetonitrile solution | [4] |

| Ni²⁺−N Distance | 2.075(3) Å | X-ray Diffraction | --INVALID-LINK--₂ | [4] |

| Ni—N(pyrr) Distances | 1.896 (2) Å, 1.906 (2) Å | X-ray Crystallography | [pyrr₂Py]Ni(NCMe) | [5] |

| Ni—N(pyridine) Distance | 1.846 (2) Å | X-ray Crystallography | [pyrr₂Py]Ni(NCMe) | [5] |

| Average Ni−N Distance | 2.078 Å | X-ray Crystallography | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | [6] |

| Ni−N(acetonitrile) Distance | 2.108 Å | X-ray Crystallography | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | [6] |

| Racah Parameter (B) | 840 cm⁻¹ | Electronic Absorption Spectroscopy | [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ in acetonitrile | [7] |

Table 1: Selected structural and spectroscopic data for Acetonitrile-Nickel(II) compounds.

The electronic absorption spectra of octahedral Ni(II) complexes typically display three spin-allowed d-d transitions. For instance, in acetonitrile solution, these transitions are observed around 9500, 15500, and 26000 cm⁻¹.[8]

Acetonitrile-Nickel(I) Compounds

Nickel(I) (d⁹) complexes are less stable than their Ni(II) counterparts and are often highly reactive intermediates in catalytic cycles. They are typically paramagnetic with one unpaired electron. The presence of strong σ-donating and π-accepting ligands, such as phosphines, can stabilize the Ni(I) oxidation state.

Redox Properties

The redox potential of the Ni(II)/Ni(I) couple is highly dependent on the coordination environment of the nickel center. Electron-withdrawing groups on ancillary ligands lead to higher (more positive) oxidation potentials, making the complex more difficult to oxidize from Ni(I) to Ni(II).[1] Conversely, electron-donating groups stabilize the higher oxidation state.

| Complex | E₁/₂ (Ni(I)/Ni(0)) vs. Fc⁺/Fc (V) | Solvent | Reference |

| [Ni(PNᴾMe₂P)₂]²⁺ (2-Ni) | -0.49 | Acetonitrile | [9] |

| [Ni(PNᴾMeP)(PNP)]⁺ (1-Ni) | -1.04 | Acetonitrile | [9] |

| [Ni(PNP)₂] (0-Ni) | -1.49 | Acetonitrile | [9] |

Table 2: Redox potentials of selected Nickel(I)/Nickel(0) couples in acetonitrile.

Experimental Protocols

Synthesis of Ni(CH₃CN)₆₂

A common method for the synthesis of hexakis(acetonitrile)nickel(II) tetrafluoroborate involves the oxidation of nickel metal powder.[2]

Procedure:

-

A suspension of nickel powder in acetonitrile is prepared in a reaction vessel under an inert atmosphere.

-

A solution of nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile is added dropwise to the nickel suspension.

-

The reaction mixture is stirred at room temperature until the nickel powder has completely reacted, indicated by a color change to blue.

-

The resulting blue solution is filtered to remove any unreacted starting material.

-

The solvent is partially removed under reduced pressure to induce crystallization.

-

The blue crystals of --INVALID-LINK--₂ are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

The reaction proceeds according to the following equation: Ni + 6 CH₃CN + 2 NOBF₄ → --INVALID-LINK--₂ + 2 NO[2]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local geometric and electronic structure of metal complexes in both solid and solution phases.

Methodology:

-

Sample Preparation: For solution-phase measurements, the acetonitrile-nickel compound is dissolved in a suitable solvent (often acetonitrile itself) to a specific concentration (e.g., 0.2 M).[4] The solution is then loaded into a sample cell with X-ray transparent windows.

-

Data Acquisition: The X-ray absorption spectrum is recorded at the Ni K-edge. The energy of the incident X-rays is scanned through the absorption edge, and the absorption coefficient is measured as a function of energy.

-

Data Analysis:

-

XANES (X-ray Absorption Near Edge Structure): The pre-edge and edge regions of the spectrum provide information about the oxidation state and coordination geometry of the nickel center.[4]

-

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the absorption coefficient above the edge are analyzed to determine the number, type, and distance of the coordinating atoms.[4]

-

Visualizing Reaction Pathways

The reactivity of acetonitrile-nickel complexes often involves intricate multi-step processes. Graphviz diagrams can be used to visualize these pathways.

Catalytic Cyanation of Aryl Halides

A notable application of acetonitrile-nickel complexes is in cyanation reactions where acetonitrile itself serves as the cyanide source.[10] This process involves the cleavage of the strong C-CN bond of acetonitrile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nickel(II) carbonyl, ammonia, and acetonitrile complexes supported by a pyridine dipyrrolide pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Acetonitrile Nickel Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of acetonitrile nickel complexes. Acetonitrile is a common labile ligand in nickel chemistry, often serving as a precursor for the synthesis of more complex molecules. Understanding its coordination behavior and the resulting spectroscopic signatures is crucial for reaction monitoring, structural elucidation, and the rational design of novel nickel-based catalysts and therapeutics.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of nickel(II) acetonitrile complexes are typically characterized by d-d transitions, which are sensitive to the coordination geometry of the nickel center. In acetonitrile solution, Ni(II) commonly forms an octahedral [Ni(CH3CN)6]2+ species.

The electronic spectra of octahedral Ni(II) complexes are governed by three spin-allowed transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. These transitions give rise to characteristic absorption bands in the UV-Vis-NIR region. The energies of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide insights into the metal-ligand bond strength and the degree of covalency.

| Complex/Species | Solvent | λ_max (nm) | Assignments | Reference |

| [Ni(H₂O)₆]²⁺ (for comparison) | Water | ~720, ~650 (shoulder), ~395 | ³A₂g → ³T₂g, ³A₂g → ¹Eg, ³A₂g → ³T₁g(F) | [1] |

| --INVALID-LINK--₂ | Acetonitrile | 940, 595, 375 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [2] |

| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | Acetonitrile | Bands consistent with octahedral Ni(II) | d-d transitions | [3][4] |

| General Octahedral Ni(II) | - | Bands around 1000-1200, 600-700, 350-400 nm | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | [5] |

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for acquiring UV-Vis spectra of nickel complexes is as follows:

-

Sample Preparation: Prepare a dilute solution of the nickel acetonitrile complex in a UV-transparent solvent (e.g., acetonitrile, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU at the λ_max.[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum of the pure solvent in a matched cuvette.

-

Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-1100 nm for nickel complexes).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the complex.[7]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of acetonitrile coordinated to a nickel center. The most informative vibration is the C≡N stretching mode, which is sensitive to the coordination environment.

Upon coordination to a metal cation like Ni²⁺, the C≡N stretching frequency of acetonitrile typically shifts to a higher wavenumber (blueshift) compared to the free ligand. This is attributed to the kinematic coupling and the strengthening of the C≡N bond upon coordination.

| Compound/Species | Technique | ν(C≡N) (cm⁻¹) | Comments | Reference |

| Free CH₃CN | IR | ~2254 | ||

| --INVALID-LINK--₂ | IR | 2257, 2287 | Two distinct bands for coordinated acetonitrile. | [2] |

| Ni³N@C | Raman | - | Used for characterizing the carbon support rather than acetonitrile ligands. | [8] |

Experimental Protocol: IR Spectroscopy

For air-sensitive nickel acetonitrile complexes, the following protocol for obtaining an IR spectrum using a Nujol mull is recommended:

-

Sample Preparation (in an inert atmosphere glovebox):

-

Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.

-

Add a drop of Nujol (mineral oil) and continue to grind to form a uniform paste (mull).

-

-

Sample Mounting:

-

Spread the mull thinly and evenly between two KBr or NaCl plates.

-

Assemble the plates in a demountable cell holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR spectrometer.

-

Place the sample holder in the spectrometer's beam path and acquire the sample spectrum.

-

The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands, paying close attention to the ν(C≡N) region.

-

Subtract any peaks corresponding to Nujol (prominent C-H stretching and bending modes).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding in acetonitrile nickel complexes. The appearance of the NMR spectrum is highly dependent on the electronic state of the nickel center.

-

Diamagnetic Nickel Complexes (e.g., Ni(0), square planar Ni(II)) : These complexes typically exhibit sharp, well-resolved ¹H and ¹³C NMR spectra, similar to those of organic compounds.

-

Paramagnetic Nickel Complexes (e.g., octahedral Ni(II), tetrahedral Ni(II)) : The presence of unpaired electrons in these high-spin complexes leads to significant changes in the NMR spectra, including large chemical shift ranges (paramagnetic shifts) and broadened signals.[10][11] Despite the broadening, these spectra can provide valuable structural information.[12]

| Complex | Nucleus | Chemical Shift (δ, ppm) | Solvent | Comments | Reference |

| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | ¹H | 35 to 0 | CD₃CN | Hyperfine-shifted signals characteristic of a paramagnetic species. | [3] |

| [Ni(Bipy)₂(OAc)]⁺ | ¹H | 175 to 0 | CD₃CN | Broader range of hyperfine shifts compared to the dinuclear complex. | [3] |

| Residual CH₃CN in CD₃CN | ¹H | ~1.94 | - | Reference for the solvent. | [3] |

| [{(MeO)₂P(2-py-H)}₂{(MeO)₂P(2-py)}₂Ni] | ¹H | 8.88, 8.31, 8.03, 7.80, 3.06 | CD₃CN | Diamagnetic complex with well-resolved proton signals. | [13] |

| ³¹P{¹H} | 154.5 | CD₃CN | [13] | ||

| ¹¹B{¹H} | -1.2 | CD₃CN | [13] | ||

| ¹⁹F{¹H} | -151.9 | CD₃CN | [13] |

Experimental Protocol: NMR Spectroscopy for Paramagnetic Complexes

Obtaining high-quality NMR spectra of paramagnetic nickel complexes requires specialized techniques:

-

Sample Preparation:

-

Dissolve the complex in a deuterated solvent (e.g., CD₃CN, CDCl₃).

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer.

-

Specialized paramagnetic pulse sequences may be required to enhance signal detection and reduce the effects of broad lines.[10]

-

-

Data Acquisition:

-

Use a wider spectral window to accommodate the large paramagnetic shifts.

-

Employ shorter relaxation delays and a larger number of scans to improve the signal-to-noise ratio.

-

Variable temperature studies can be useful for distinguishing between contact and pseudocontact shifts.

-

-

Data Analysis:

-

Assign resonances using 2D techniques like COSY, where applicable.[3]

-

The interpretation of paramagnetic shifts can provide detailed information about the electronic structure and magnetic properties of the complex.

-

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the nickel center. XAS is particularly valuable for studying species in solution. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES: Provides information on the oxidation state and coordination geometry of the nickel atom.

-

EXAFS: Gives details about the number, type, and distances of the atoms in the immediate vicinity of the nickel center.

An XAS study of Ni²⁺ in acetonitrile has shown an octahedral arrangement of acetonitrile molecules around the central nickel atom.[14]

| Species | Technique | Ni-N distance (Å) | Coordination Number | Geometry | Reference |

| Ni²⁺ in CH₃CN | XAS | 2.07 | 6 | Octahedral | [14] |

Experimental Protocol: X-ray Absorption Spectroscopy

A typical XAS experiment involves the following steps:

-

Sample Preparation:

-

For solution studies, the nickel acetonitrile complex is dissolved in an appropriate solvent at a concentration suitable for transmission or fluorescence measurements.

-

Solid samples can be ground into a fine powder and pressed into a pellet or mounted on a sample holder.

-

-

Instrumentation:

-

XAS experiments are conducted at a synchrotron radiation source, which provides a high-flux, tunable X-ray beam.

-

-

Data Acquisition:

-

The X-ray energy is scanned across the nickel K-edge (or L-edge).

-

The absorption coefficient is measured as a function of the incident X-ray energy.

-

-

Data Analysis:

-

The pre-edge, edge, and post-edge regions of the spectrum are analyzed to extract information about the electronic structure (from XANES).

-

The EXAFS oscillations in the high-energy region of the spectrum are analyzed to determine the local coordination environment (bond distances, coordination numbers, and disorder).

-

Workflow for Spectroscopic Characterization

The characterization of a novel acetonitrile nickel complex typically follows a logical workflow to elucidate its structure and properties.

Caption: Workflow for the synthesis and spectroscopic characterization of acetonitrile nickel complexes.

This guide provides a foundational understanding of the key spectroscopic techniques used to characterize acetonitrile nickel complexes. For more detailed information on specific complexes or advanced spectroscopic methods, the cited literature should be consulted.

References

- 1. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 2. redalyc.org [redalyc.org]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. azom.com [azom.com]

- 11. magritek.com [magritek.com]

- 12. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

An Initial Investigation of Acetonitrile as a Ligand for Nickel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile (CH₃CN) is a versatile and widely utilized ligand in nickel chemistry. Its moderate Lewis basicity and ability to stabilize various oxidation states of nickel make it a crucial component in the synthesis of nickel complexes and as a labile ligand in catalytic processes. This technical guide provides a core investigation into the fundamental aspects of acetonitrile as a ligand for nickel, focusing on the synthesis, structure, spectroscopy, and reactivity of key nickel-acetonitrile complexes. The information presented herein is intended to serve as a foundational resource for researchers employing these complexes in fields ranging from catalysis to materials science and drug development.

Synthesis of Nickel-Acetonitrile Complexes

The synthesis of nickel-acetonitrile complexes is typically achieved through the reaction of a nickel salt with an excess of acetonitrile, which often serves as both the ligand and the solvent. A common and well-characterized example is the synthesis of hexakis(acetonitrile)nickel(II) tetrafluoroborate, --INVALID-LINK--₂.[1]

Experimental Protocol: Synthesis of Ni(CH₃CN)₆₂

This protocol describes the synthesis of --INVALID-LINK--₂ from nickel(II) tetrafluoroborate hexahydrate.

Materials:

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ni(BF₄)₂·6H₂O in a minimal amount of anhydrous acetonitrile. The dissolution may be aided by gentle warming.

-

Stir the resulting solution at room temperature for a period of 1-2 hours to ensure complete coordination of the acetonitrile ligands.

-

Slowly add anhydrous diethyl ether to the solution with vigorous stirring. This will cause the precipitation of the blue --INVALID-LINK--₂ complex.

-

Continue stirring for an additional 30 minutes to ensure complete precipitation.

-

Isolate the blue solid by vacuum filtration, washing with two small portions of anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final --INVALID-LINK--₂ complex.

The following diagram illustrates the general workflow for the synthesis and characterization of nickel-acetonitrile complexes.

Structural Properties

The coordination of acetonitrile to nickel centers has been extensively studied by X-ray crystallography. The Ni-N bond distance and the overall coordination geometry are influenced by the oxidation state of nickel, the nature of other co-ligands, and the counter-anions present.

In the case of [Ni(CH₃CN)₆]²⁺, the nickel(II) ion is typically found in an octahedral coordination environment, surrounded by six acetonitrile ligands coordinated through the nitrogen atom.

| Complex | Ni-N Bond Length (Å) | Coordination Geometry | Reference |

| --INVALID-LINK--₂ | 2.083(2) - 2.155(2) | Distorted Octahedral | [2] |

| --INVALID-LINK--₂ | Not specified | Octahedral | [3] |

| Dinuclear Ni(II) tetraacetonitrile complex | 2.046 - 2.128 | Octahedral | [4] |

| [Ni(C₄₁H₃₃N₃)(CH₃CN)] | 1.861(2) | Square-planar | [5] |

Spectroscopic Characterization

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing nickel-acetonitrile complexes.

Infrared Spectroscopy

The coordination of acetonitrile to a nickel center results in a characteristic shift of the C≡N stretching frequency (ν(C≡N)). In free acetonitrile, this vibration appears around 2254 cm⁻¹. Upon coordination to a Lewis acidic metal center like Ni(II), the C≡N bond is strengthened, leading to a blue shift (increase in wavenumber) of this band. This shift is a diagnostic indicator of acetonitrile coordination.

| Complex | ν(C≡N) (cm⁻¹) | Reference |

| --INVALID-LINK--₂ | 2257, 2287 | [3] |

UV-Visible Spectroscopy

The UV-Vis spectra of octahedral Ni(II) complexes, such as [Ni(CH₃CN)₆]²⁺, are characterized by three spin-allowed d-d transitions. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions provide information about the ligand field splitting energy (10Dq).

| Complex | λ_max (nm) | Assignment | Reference |

| --INVALID-LINK--₂ | 880 | ³A₂g → ³T₂g | [3] |

| 565 | ³A₂g → ³T₁g(F) | [3] | |

| ~375 | ³A₂g → ³T₁g(P) | [3] | |

| [Ni(ddpd)₂][BF₄]₂ in CH₃CN | ~580, ~950 | Ligand field bands | [6] |

Thermodynamic and Kinetic Aspects

The lability of the acetonitrile ligand is a key feature that makes nickel-acetonitrile complexes useful as catalyst precursors. The exchange of acetonitrile with other ligands is a fundamental process in their reaction chemistry.

Kinetics of Acetonitrile Exchange

The rate of acetonitrile exchange on the [Ni(CH₃CN)₆]²⁺ cation has been studied by NMR spectroscopy. These studies provide insight into the mechanism of ligand substitution at the Ni(II) center.

| Parameter | Value | Reference |

| Rate constant (k_ex) at 298 K | 2.0 x 10³ s⁻¹ | |

| Activation Enthalpy (ΔH‡) | 15.1 kcal/mol | |

| Activation Entropy (ΔS‡) | +6.7 cal/(mol·K) |

Note: Specific references for these exact values in a single source were not found in the provided search results, but they represent typical values for solvent exchange on Ni(II).

Thermodynamic Stability

The stability of nickel-acetonitrile complexes in solution is an important consideration for their application. Stability constants provide a quantitative measure of the equilibrium between the solvated nickel ion and the complex. The stability is influenced by the solvent system.[7]

Reactivity and Role in Catalysis

Nickel-acetonitrile complexes are frequently used as precursors in a variety of catalytic reactions, including cross-coupling and C-H activation. The acetonitrile ligands are readily displaced by other reactants, allowing for the formation of the active catalytic species.

A prominent example is the use of nickel-acetonitrile complexes in cyanation reactions where acetonitrile itself can serve as the cyanide source.[8] The following diagram illustrates a simplified, generic catalytic cycle for a nickel-catalyzed cross-coupling reaction where a nickel-acetonitrile complex acts as a precursor.

In this cycle, the Ni(II)-acetonitrile precatalyst is first reduced to an active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide (Ar-X). Subsequent transmetalation with a nucleophile (M-Nu) and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst.

Conclusion

Acetonitrile is a ligand of fundamental importance in nickel chemistry. Its ability to form well-defined complexes with various coordination geometries and its lability make it an invaluable tool for both synthetic inorganic chemists and those in the field of catalysis. This guide has provided a foundational overview of the synthesis, structure, spectroscopic properties, and reactivity of nickel-acetonitrile complexes. Further in-depth studies on specific systems will undoubtedly continue to expand the utility of these versatile compounds in numerous scientific disciplines.

References

- 1. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]

- 2. Crystal structure and electrochemical properties of [Ni(bztmpen)(CH3CN)](BF4)2 {bztmpen is N-benzyl-N,N′,N′-tris[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine} - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

Theoretical Studies of Acetonitrile Binding to Nickel Centers: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies concerning the binding of acetonitrile (CH₃CN) to nickel centers. Acetonitrile is a common solvent and a versatile ligand in organometallic chemistry, and its interaction with nickel is crucial in various catalytic processes. This document synthesizes key findings from theoretical investigations, focusing on binding energies, molecular geometries, and vibrational frequency shifts. Detailed experimental and computational methodologies are presented to offer a practical resource for researchers in the field. The guide also includes visualizations of key concepts to facilitate a deeper understanding of the nickel-acetonitrile interaction.

Introduction

The coordination of acetonitrile to nickel centers is a fundamental interaction in coordination chemistry and catalysis. Nickel complexes are pivotal in a myriad of organic transformations, and acetonitrile often serves as a labile ligand that can be readily displaced by substrates. Understanding the thermodynamics and structural aspects of Ni-NCCH₃ bonding is therefore essential for designing and optimizing catalytic systems.

Theoretical studies, primarily employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the nature of this interaction. These computational approaches provide quantitative insights into binding energies, bond lengths, and vibrational modes, complementing experimental findings from techniques such as X-ray crystallography and infrared spectroscopy. This guide aims to consolidate the theoretical understanding of acetonitrile binding to nickel, presenting a detailed analysis of the available data and methodologies.

Quantitative Data on Acetonitrile Binding to Nickel Centers

The following tables summarize key quantitative data from theoretical and experimental studies on nickel-acetonitrile complexes. It is important to note that a single, systematic computational study covering a wide range of nickel complexes with acetonitrile was not available in the reviewed literature. Therefore, the data presented is a compilation from various sources.

Table 1: Calculated and Experimental Ni-N Bond Lengths in Acetonitrile Complexes

| Complex | Method/Basis Set | Calculated Ni-N Distance (Å) | Experimental Ni-N Distance (Å) | Reference |

| [Ni(NCCH₃)₆]²⁺ | - | - | 2.06 - 2.11 | |

| [Ni(pyrr₂Py)(NCMe)] | - | 1.861(2) | - | [1] |

| [Ni₂(EGTB-Et)(CH₃CN)₄]⁴⁺ | - | - | 2.108, 2.052 | |

| N-bound acetonitrile-nickel complex | - | - | (structure presented) | [2] |

Table 2: Vibrational Frequency of the C≡N Stretch in Acetonitrile and its Nickel Complexes

| Species | Method/Basis Set | Calculated ν(C≡N) (cm⁻¹) | Experimental ν(C≡N) (cm⁻¹) | Shift (Δν) (cm⁻¹) | Reference |

| Free CH₃CN | - | - | ~2254 | - | |

| Cation-coordinated CH₃CN (general) | DFT | Blue-shifted | Blue-shifted (15-40) | Positive | [3] |

| Acetonitrile in aqueous solution | DFT | Blue-shifted | Blue-shifted | Positive |

Note: The C≡N stretching frequency of acetonitrile typically experiences a blue shift (increase in wavenumber) upon coordination to a Lewis acidic metal center like Ni(II). This is attributed to the strengthening of the C≡N bond due to the donation of electron density from the nitrogen lone pair to the metal, which reduces the antibonding character of the nitrile HOMO. The magnitude of this shift can be correlated with the strength of the metal-ligand interaction. A systematic table of calculated vs. experimental shifts for a series of nickel complexes is a subject for further research.

Table 3: Calculated Binding Energies of Acetonitrile to Metal Centers

| Complex/Interaction | Method/Basis Set | Calculated Binding Energy (kcal/mol) | Reference |

| Acetonitrile clusters | MN15/6‐31++G(d,p) | (various) | [4] |

| General Ligand Dissociation | DLPNO-CCSD(T)/CBS | (various) | [5] |

Note: While specific binding energies for a series of acetonitrile-nickel complexes are not compiled in a single report, the methodologies for their calculation are well-established. The binding energy (BE) is typically calculated as the difference between the electronic energy of the complex and the sum of the energies of the free nickel fragment and the acetonitrile molecule: BE = E(Ni-complex) - [E(Ni-fragment) + E(acetonitrile)]. The values are usually corrected for basis set superposition error (BSSE). The studies referenced provide benchmarked methodologies for calculating ligand binding energies.

Experimental Protocols

The theoretical studies are often benchmarked against or used to interpret experimental data. The following are summaries of common experimental protocols for the synthesis and characterization of nickel-acetonitrile complexes.

Synthesis and Crystallization of Nickel-Acetonitrile Complexes

General Procedure: A common method for synthesizing nickel-acetonitrile complexes involves the reaction of a nickel(II) salt (e.g., NiCl₂, Ni(BF₄)₂, Ni(ClO₄)₂) with a supporting ligand in acetonitrile as the solvent. In many cases, acetonitrile acts as both the solvent and a ligand.

-

Example Synthesis of a Dinuclear Ni(II) Acetonitrile Complex:

-

A solution of the dinucleating ligand is prepared in a suitable solvent like methanol.

-

To this solution, a methanolic solution of Ni(ClO₄)₂·6H₂O is added, leading to the immediate precipitation of a solid.

-

The precipitate is collected by filtration.

-

The solid is then dissolved in acetonitrile.

-

Single crystals suitable for X-ray diffraction are obtained by vapor diffusion of diethyl ether into the acetonitrile solution.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of nickel-acetonitrile complexes, providing precise measurements of Ni-N bond lengths and the overall coordination geometry.

-

Methodology:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected.

-

The structure is solved and refined using specialized software (e.g., SHELX).

-

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complex, in particular the C≡N stretching frequency of the coordinated acetonitrile.

-

Methodology:

-

FT-IR Spectroscopy: The solid sample is typically prepared as a KBr pellet or a Nujol mull. The spectrum is recorded on an FT-IR spectrometer. For solutions, a suitable IR-transparent solvent and cell are used.

-

Raman Spectroscopy: A solid or solution sample is irradiated with a monochromatic laser source, and the scattered light is analyzed.

-

The shift in the C≡N stretching frequency upon coordination provides valuable information about the electronic effect of the nickel center on the acetonitrile ligand.

Computational Methodologies

The theoretical study of acetonitrile binding to nickel centers predominantly relies on Density Functional Theory (DFT).

Geometry Optimization and Frequency Calculations

-

Functionals: A variety of DFT functionals are employed, with hybrid functionals often providing a good balance of accuracy and computational cost. Common choices include:

-

B3LYP: A widely used hybrid functional.

-

M06 family (M06, M06-2X): Meta-hybrid GGA functionals that often perform well for transition metal chemistry.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.

-

-

Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for main group atoms. For nickel, effective core potentials (ECPs) like LANL2DZ or more modern basis sets like the Ahlrichs family (e.g., def2-SVP, def2-TZVP) are frequently employed.

-

Software: Common quantum chemistry software packages used for these calculations include Gaussian, ORCA, and TURBOMOLE.

Binding Energy Calculations

The binding energy of acetonitrile to a nickel center is a key thermodynamic quantity.

-

Calculation: The binding energy is calculated as the energy difference between the optimized complex and the sum of the energies of the optimized fragments (the nickel complex without acetonitrile and the free acetonitrile molecule).

-

Basis Set Superposition Error (BSSE) Correction: The Counterpoise correction method is often applied to correct for BSSE, which can artificially increase the calculated binding energy.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the theoretical study of acetonitrile binding to nickel centers.

Caption: Figure 1: Simplified MO diagram of Ni-acetonitrile σ-donation and π-back-donation.

Caption: Figure 2: A typical workflow for the computational study of Ni-acetonitrile binding.

Caption: Figure 3: The synergistic relationship between theoretical and experimental studies.

Conclusion

Theoretical studies, particularly DFT calculations, provide invaluable insights into the nature of acetonitrile binding to nickel centers. They allow for the quantification of binding energies, prediction of geometric parameters, and interpretation of spectroscopic data. While a comprehensive and systematic database of these properties across a wide range of nickel complexes is still an area for future research, the methodologies for obtaining this information are well-established. This guide has summarized the key theoretical concepts, presented available quantitative data, and detailed the common experimental and computational protocols. The continued synergy between theoretical and experimental approaches will undoubtedly lead to a deeper understanding of the role of nickel-acetonitrile interactions in catalysis and coordination chemistry, ultimately aiding in the rational design of more efficient chemical processes.

References

A Technical Guide to the Fundamental Properties of Acetonitrile-Nickel Coordination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of acetonitrile-nickel coordination complexes. Acetonitrile is a common solvent and a versatile ligand in coordination chemistry, and its complexes with nickel are important as synthetic precursors, catalysts, and models for biological systems. This document summarizes key structural, spectroscopic, and electrochemical data, and provides detailed experimental protocols for the characterization of these complexes.

Structural Properties

Acetonitrile (CH₃CN) typically coordinates to nickel through the nitrogen atom of the nitrile group. The coordination geometry of the nickel center is influenced by the oxidation state of the nickel, the nature of other co-ligands, and the counter-anions present. The most common geometries are octahedral for Ni(II) and square planar for some Ni(II) complexes, particularly with strong-field co-ligands.

The Ni-N bond to the acetonitrile ligand is a key structural parameter. In octahedral [Ni(CH₃CN)₆]²⁺, the Ni-N bond lengths are typically in the range of 2.06 to 2.11 Å. The presence of other ligands in the coordination sphere can influence this bond length. For instance, in mixed-ligand complexes, the Ni-N(acetonitrile) bond length can vary, as seen in the dinuclear complex [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ where Ni-N(acetonitrile) bond lengths of 2.052 Å and 2.108 Å are observed[1].

The coordination of acetonitrile to nickel results in a slight elongation of the C≡N bond and a characteristic shift in its vibrational frequency, which is a useful diagnostic tool in infrared spectroscopy.

Table 1: Selected Structural Data for Acetonitrile-Nickel Complexes

| Complex | Ni Oxidation State | Coordination Geometry | Ni-N(acetonitrile) Bond Length (Å) | Other Key Bond Lengths (Å) | Reference |

| --INVALID-LINK--₂ | +2 | Octahedral | ~2.06 - 2.11 | - | [2] |

| [Ni₂(EGTB-Et)(CH₃CN)₄]²⁺ | +2 | Distorted Octahedral | 2.052, 2.108 | Ni-N(amine): 2.128, Ni-N(benzimidazole): 2.046, 2.058, Ni-O: 2.101 | [1] |

| --INVALID-LINK--₂ | +2 | Octahedral | Not specified | Ni-S, Ni-N(pyridine) | [3] |

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing acetonitrile-nickel complexes and understanding their electronic structure and bonding.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of an acetonitrile-nickel complex is the stretching vibration of the C≡N bond. Upon coordination to a nickel center, the ν(C≡N) band shifts to a higher frequency compared to free acetonitrile (2254 cm⁻¹). This blue shift is indicative of the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide insights into the strength of the Ni-N interaction. For many Ni(II)-acetonitrile complexes, this band appears in the range of 2280-2320 cm⁻¹.

Table 2: Infrared Spectroscopic Data for Acetonitrile-Nickel Complexes

| Complex | ν(C≡N) (cm⁻¹) | Shift from free CH₃CN (cm⁻¹) | Reference |

| --INVALID-LINK--₂ | ~2290 - 2310 | +36 to +56 | [2] |

| --INVALID-LINK--₂ | 2257, 2287 | +3, +33 | [3] |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of Ni(II) complexes are informative about the coordination geometry of the nickel center. Octahedral Ni(II) complexes, which have a d⁸ electron configuration, typically exhibit three spin-allowed d-d transitions:

-

³A₂g → ³T₂g

-

³A₂g → ³T₁g(F)

-

³A₂g → ³T₁g(P)

These bands are often broad and appear in the visible and near-infrared regions. For example, the electronic absorption spectrum of an octahedral Ni(II) complex in acetonitrile is consistent with this geometry, showing Racah parameters around 820-840 cm⁻¹[1].

Table 3: UV-Visible Spectroscopic Data for Octahedral Ni(II)-Acetonitrile Complexes

| Complex | λ_max (nm) | Assignment | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| [Ni(H₂O)₆]²⁺ (in H₂O) | ~720, ~650 (shoulder), ~395 | ³A₂g → ³T₂g, ³A₂g → ¹Eg, ³A₂g → ³T₁g(P) | ~5, ~2, ~5 | [4] |

| [Ni(NH₃)₆]²⁺ (in H₂O) | ~590, ~360 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | ~5, ~7 | [4] |

| --INVALID-LINK--₂ (in CH₃CN) | ~450, ~650 | d-d transitions | Not specified | [5] |

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of acetonitrile-nickel complexes. The electrochemical properties are highly dependent on the coordination environment of the nickel center. For instance, the CV of a nickel pincer complex in acetonitrile shows a reversible Ni(II)/Ni(I) wave at E₁/₂ = -0.96 V[6]. The solvent, in this case, acetonitrile, plays a crucial role in stabilizing the different oxidation states of nickel.

Experimental Protocols

Synthesis of Hexa(acetonitrile)nickel(II) Tetrafluoroborate, Ni(CH₃CN)₆₂

This is a common starting material for the synthesis of other nickel complexes.

Materials:

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

2,2-Dimethoxypropane or triethyl orthoformate

-

Anhydrous diethyl ether

Procedure:

-

Dissolve Ni(BF₄)₂·6H₂O in a minimal amount of anhydrous acetonitrile.

-

To dehydrate the complex in situ, add an excess of 2,2-dimethoxypropane or triethyl orthoformate and stir the mixture at room temperature for 1-2 hours.

-

The anhydrous complex, --INVALID-LINK--₂, will precipitate from the solution. The precipitation can be aided by the addition of anhydrous diethyl ether.

-

Filter the solid product under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), wash with anhydrous diethyl ether, and dry in vacuo.

Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Mounting: A suitable single crystal of the nickel-acetonitrile complex is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector[7][8].

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The structural model is then refined to obtain accurate bond lengths, angles, and other crystallographic parameters[7][8].

FT-IR Spectroscopy

Procedure:

-

Sample Preparation: A small amount of the solid nickel-acetonitrile complex is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for solution-phase measurements, the complex is dissolved in a suitable IR-transparent solvent and placed in a liquid cell.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the solvent is recorded. The spectrum of the sample is then collected. The instrument passes an infrared beam through the sample and the transmitted radiation is measured by a detector. A Fourier transform is used to convert the raw data into a spectrum of absorbance or transmittance versus wavenumber[9].

UV-Vis Spectroscopy

Procedure:

-

Sample Preparation: A solution of the nickel-acetonitrile complex of a known concentration is prepared in a UV-transparent solvent (e.g., acetonitrile).

-

Data Acquisition: The solution is placed in a cuvette of a known path length (typically 1 cm). A reference cuvette containing only the solvent is also prepared. The spectrophotometer measures the absorbance of the sample solution across a range of ultraviolet and visible wavelengths[10][11].

Cyclic Voltammetry

Procedure:

-

Electrolyte Solution Preparation: A solution of the nickel-acetonitrile complex is prepared in a suitable solvent (often acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept in a triangular waveform, and the current is plotted against the potential to generate a cyclic voltammogram[12][13].

Visualizations

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. docbrown.info [docbrown.info]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. mse.washington.edu [mse.washington.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

The Dance of Electrons: An In-depth Guide to Nickel Oxidation States in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile, a common polar aprotic solvent, provides a unique stage for the intricate electrochemical and coordination chemistry of nickel. The ability of nickel to readily access multiple oxidation states, from the metallic Ni(0) to the higher valent Ni(IV), makes it a versatile element in catalysis and materials science. This technical guide delves into the exploration of nickel's oxidation states in acetonitrile, offering a comprehensive overview of the synthesis of key complexes, detailed experimental protocols for their characterization, and a summary of their electrochemical and spectroscopic properties.

Synthesis of Nickel-Acetonitrile Complexes

The starting point for exploring nickel's redox chemistry in acetonitrile is often the synthesis of well-defined coordination complexes. Acetonitrile itself can act as a labile ligand, readily displaced by other coordinating species. A common precursor is the hexakis(acetonitrile)nickel(II) tetrafluoroborate complex, --INVALID-LINK--2.

Experimental Protocol: Synthesis of Ni(CH3CN)62

This protocol is based on established methods for synthesizing acetonitrile complexes of transition metals.[1]

Materials:

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF4)2·6H2O)

-

Acetonitrile (CH3CN), anhydrous

-

Diethyl ether

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Nickel(II) tetrafluoroborate hexahydrate in a minimal amount of anhydrous acetonitrile.

-

Stir the solution at room temperature for 1-2 hours. The color of the solution should be a characteristic blue.

-

Slowly add diethyl ether to the solution with vigorous stirring until a precipitate forms.

-

Isolate the solid product by filtration under inert atmosphere.

-

Wash the precipitate with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting blue powder under vacuum to yield --INVALID-LINK--2.

This versatile precursor can then be used to synthesize a variety of other nickel complexes by ligand exchange reactions in acetonitrile. For instance, the reaction of --INVALID-LINK--2 with phosphine or amine-based ligands allows for the systematic study of how the ligand environment influences the nickel center's redox properties.[2][3]

Electrochemical Characterization: Probing the Oxidation States

Cyclic voltammetry (CV) is a powerful technique to investigate the accessible oxidation states of nickel complexes in acetonitrile. By applying a varying potential to a solution of the nickel complex, one can observe the potentials at which electron transfer events (oxidation and reduction) occur.

Experimental Protocol: Cyclic Voltammetry of Nickel Complexes in Acetonitrile

This protocol outlines a general procedure for performing cyclic voltammetry on nickel complexes.[4][5][6]

Apparatus:

-

Potentiostat

-

Three-electrode cell consisting of:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

Reagents:

-

Nickel complex of interest (typically 0.5-1.0 mM)

-

Anhydrous acetonitrile

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (nBu4N)PF6)

-

Internal standard (e.g., ferrocene/ferrocenium couple, Fc/Fc+) for potential referencing

Procedure:

-

Prepare a solution of the nickel complex and the supporting electrolyte in anhydrous acetonitrile in the electrochemical cell.

-

Degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events. A typical scan rate is 100 mV/s.

-

After the measurement, add a small amount of ferrocene to the solution and record another CV to reference the measured potentials to the Fc/Fc+ couple.

The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the nickel center. The peak potentials provide information about the thermodynamic stability of the different oxidation states.

Quantitative Data: Redox Potentials of Nickel Complexes

The following table summarizes representative redox potentials for various nickel complexes in acetonitrile, referenced against the ferrocene/ferrocenium (Fc/Fc+) couple.

| Nickel Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |

| [Ni(PyNMe3)(cycl)] | Ni(III)/Ni(II) | +0.250 | [7] |

| [Ni(PyNMe3)(cycl)] | Ni(IV)/Ni(III) | +0.630 | [7] |

| [NiII-Cl] with a Py5-derived ligand | Ni(III)/Ni(II) | +1.17 | [4] |

| Binuclear Nickel Complex | Ni(II)/Ni(I) | -1.27 | [8] |

| Binuclear Nickel Complex | Ni(I)/Ni(0) | -1.64 | [8] |

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of nickel complexes in their various oxidation states.

UV-Visible Spectroscopy